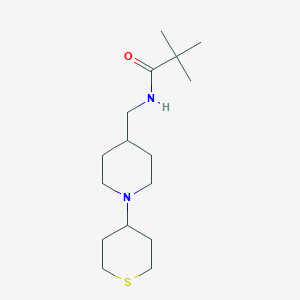

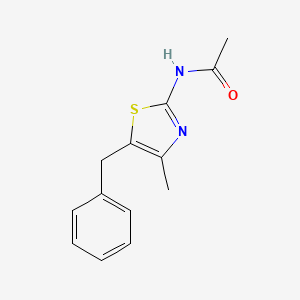

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

カタログ番号 B2440946

CAS番号:

428470-09-1

分子量: 249.313

InChIキー: GRXZPUPSNRQSLN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde (MBI-3CA) is a synthetic compound that has recently gained attention for its potential applications in scientific research. MBI-3CA is a valuable and versatile compound that has been used in various fields of study, including biochemistry, physiology, and pharmacology.

科学的研究の応用

Catalysis and Synthesis

- The compound 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde and its derivatives are utilized in synthetic organic chemistry, particularly in catalytic processes. Palladacycles with an indole core, derived from ligands containing 1H-indole-3-carbaldehyde, have been designed for use as catalysts. These catalysts have shown efficiency in the Suzuki–Miyaura coupling of aryl chlorides and aryl bromides, as well as in the allylation of various aldehydes. The ligands and palladacycles have been characterized and found to bind in a tridentate (N, C−, N′) pincer mode, contributing to their catalytic activity (Singh et al., 2017).

Medical Research

- Indole-3-carbaldehyde, a compound related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, has been investigated for its anti-inflammatory and antimicrobial properties. Additionally, it has shown activity as a 12- & 15-lipoxygenase inhibitor and potential anti-tumor properties. Research into its applications as an active moiety in various syntheses underlines its versatility and relevance in medical research (Yogita Madan, 2020).

Antioxidant Properties

- Derivatives of 1H-indole carbaldehyde, closely related to 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, have been synthesized and tested for their antioxidant properties. The compounds exhibited considerable activity, with some showing remarkable activity at low concentrations. The presence of halogens at specific positions in the phenyl ring was identified as a factor contributing to the high antioxidant activity (Gopi & Dhanaraju, 2020).

Material Chemistry

- The compound and its derivatives are also relevant in material chemistry, particularly in the development of nanocatalysts and green chemistry approaches. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes, a class to which 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde belongs, has been performed using ZnO nanoparticles. This method presents advantages such as excellent yields, short reaction times, high reaction rates, and environmental and economic benefits (Yogita Madan, 2020).

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZPUPSNRQSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322631 |

Source

|

| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde | |

CAS RN |

428470-09-1 |

Source

|

| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

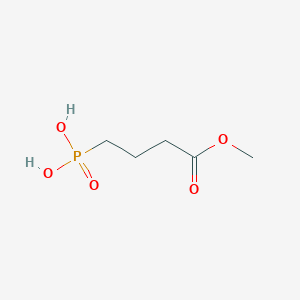

Methyl 4-phosphonobutanoate

1263034-23-6

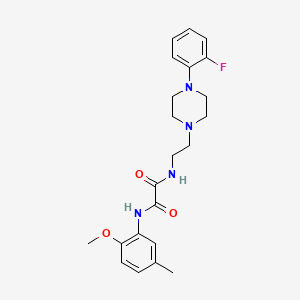

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)

![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)

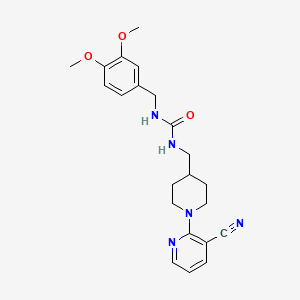

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)

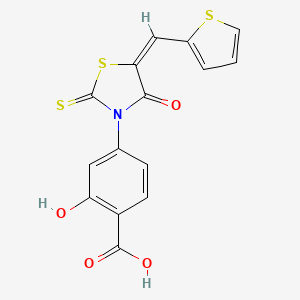

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)

![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline](/img/structure/B2440885.png)